
2-Bromo-4-nitrobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Bromo-4-nitrobenzene-1-sulfonyl chloride (2-Br-4-NO2-1-SO2Cl) is a chemical compound belonging to the class of organic compounds known as nitrobenzenesulfonyl chlorides. It is a white, crystalline solid with a molecular formula of C6H3BrNO4SCl. 2-Br-4-NO2-1-SO2Cl is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Reactivity in Ionic Liquids
2-Bromo-4-nitrobenzene-1-sulfonyl chloride demonstrates unique reactivity in ionic liquids. A study by Ernst et al. (2013) explored the reactivity of the radical anions of 1-bromo-4-nitrobenzene, which is similar in structure, in a specific ionic liquid. This environment significantly influenced the reactivity of the radical anion, highlighting the solvent's role in stabilizing charged products (Ernst et al., 2013).
Structural Analysis
A gas-phase electron diffraction and quantum chemical study conducted by Petrov et al. (2009) focused on the structure of 4-nitrobenzene sulfonyl chloride, closely related to this compound. This study provided detailed insights into the molecule's conformation and structural parameters, enhancing our understanding of its physical characteristics (Petrov et al., 2009).
Sulfonylation Processes
The compound has been utilized in selective synthesis processes. Shiri et al. (2020) described a sulfonylation process using a related compound, highlighting the utility of such chemicals in organic synthesis and potentially in developing new compounds with varied applications (Shiri et al., 2020).
Application in Chromogenic Reagents
Meng Shuang (2002) reported the synthesis of a chromogenic reagent using a derivative of this compound, demonstrating its application in spectrophotometric determinations, a technique widely used in analytical chemistry (Meng Shuang, 2002).
Antimicrobial Activity
The antimicrobial properties of derivatives of similar compounds have been explored. Kumar et al. (2020) synthesized derivatives of 4-chloro-3-nitrobenzene sulfonamide, related to this compound, and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2020).
Eco-friendly Synthesis Applications
Zhou Zeng-yong (2008) highlighted the eco-friendly synthesis of a compound using a derivative of this compound. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Zhou Zeng-yong, 2008).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic system with an electrophile . The reaction maintains the aromaticity of the benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is moisture sensitive , indicating that its stability, efficacy, and action could be affected by the presence of water or moisture . Furthermore, the compound should be stored away from oxidizing agents and bases .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Similar compounds have been known to participate in electrophilic aromatic substitution reactions . The compound could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-bromo-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFIRAAVBJJUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)

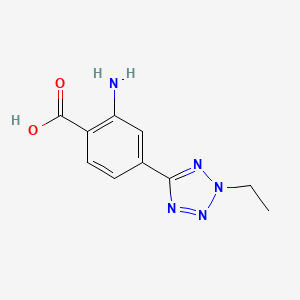
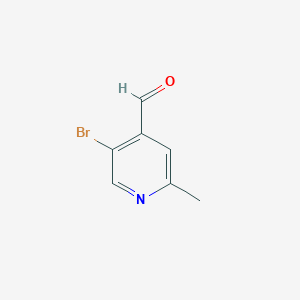
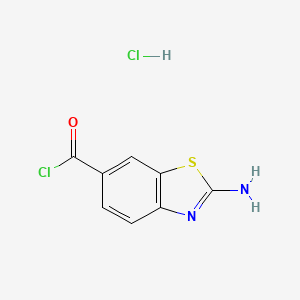
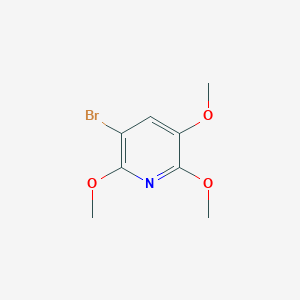
![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

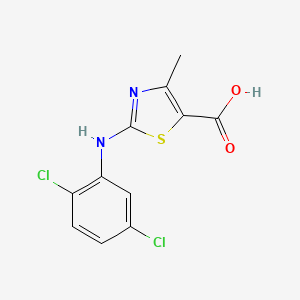


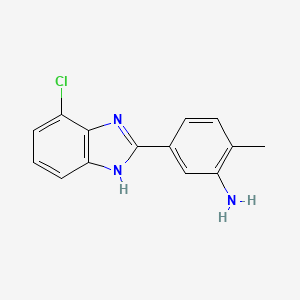

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
